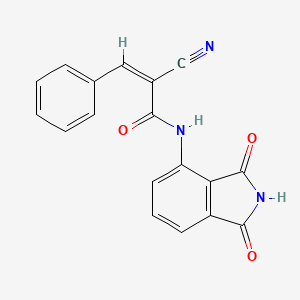

(Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O3/c19-10-12(9-11-5-2-1-3-6-11)16(22)20-14-8-4-7-13-15(14)18(24)21-17(13)23/h1-9H,(H,20,22)(H,21,23,24)/b12-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALAYSSBWAFMLK-XFXZXTDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=C2C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC3=C2C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyano group, an isoindole moiety, and a phenylprop-2-enamide backbone, contribute to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Structural Characteristics

The compound's structure can be broken down as follows:

- Cyano Group : Enhances reactivity and may contribute to biological interactions.

- Isoindole Moiety : Known for its role in various pharmacological activities.

- Phenylprop-2-enamide Backbone : Provides stability and potential for interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The presence of the cyano group and conjugated double bond enhances its reactivity against various microbial strains.

- Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation through apoptosis induction.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease pathways.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful. The following table summarizes their characteristics:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (E)-Cinnamamide | Cinnamoyl group | Anticonvulsant | Simple structure with broad activity |

| 2-Cyanoacrylamide | Cyano group and amide | Antimicrobial | High reactivity due to double bond |

| N-(4-Hydroxyphenyl)acetamide | Hydroxy and acetamide | Anticancer | Hydroxy group enhances solubility |

| 5-Nitroisoxazole | Nitro group and isoxazole ring | Antimicrobial | Unique isoxazole structure |

This comparison illustrates that while many compounds exhibit biological activities, this compound possesses a unique combination of features that may enhance its therapeutic potential.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics used in the control group.

Study 2: Anticancer Activity

A research investigation into the anticancer effects revealed that this compound could induce apoptosis in human cancer cell lines. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with this compound compared to untreated controls.

Study 3: Enzyme Inhibition

Preliminary data from enzyme inhibition assays suggest that this compound may act as an inhibitor of specific kinases implicated in cancer progression. Further studies are warranted to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several classes of molecules:

- Cinnamic Acid Anilides: (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (compound 10 in ) has a similar α,β-unsaturated core but lacks the cyano group and isoindole ring.

- 2-Cyano-N-substituted Acetamides: Derivatives like 2-cyano-N-(1-phenylethyl)acetamide (3e) and 2-cyano-N-(3,5-dimethoxybenzyl)acetamide (3h) () share the cyanoacetamide moiety but lack the conjugated double bond and isoindole substituent, resulting in lower electrophilicity .

- Enone-like Acrylamides: 2-cyano-N-(2-phenyl)ethylacrylamide (17) () features a similar α,β-unsaturated system but incorporates a simpler ethylphenyl substituent instead of the isoindole ring, which may affect solubility and metabolic stability .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The 1,3-dioxoisoindol-4-yl group in the target compound likely increases hydrophobicity compared to simpler anilides (e.g., compound 10 ), as evidenced by the correlation between aromatic substituents and higher logP values in cinnamanilides .

- Metabolic Stability: The cyano group may enhance resistance to hydrolysis compared to ester-containing analogs (e.g., thymidine derivatives in ), though the isoindole ring could introduce susceptibility to oxidative metabolism .

Research Implications

The structural uniqueness of (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide positions it as a candidate for multitarget drug discovery. Computational studies (e.g., PCA, Tanimoto similarity analysis as in ) could further elucidate its pharmacophore .

Q & A

Basic Research Question

- Spectroscopic Techniques :

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

What biological activities have been preliminarily associated with this compound?

Basic Research Question

- Pharmacological Potential : The compound’s cyano and isoindole groups enable interactions with enzymes (e.g., kinases) and receptors. Reported activities include:

- Anticancer : Inhibition of tumor cell proliferation via apoptosis induction .

- Antimicrobial : Disruption of bacterial membrane integrity .

- Validation : Preliminary IC values from enzyme inhibition assays guide dose-response studies .

How can researchers ensure stereochemical fidelity during synthesis, particularly for the (Z)-configuration?

Advanced Research Question

- Stereochemical Analysis :

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values .

What computational strategies are effective for predicting target interactions?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP-binding pockets. Focus on hydrogen bonding between the cyano group and Lys/Arg residues .

- MD Simulations : Run 100-ns trajectories to assess binding stability under physiological conditions (e.g., solvation in explicit water) .

How should contradictions between crystallographic data and spectroscopic results be resolved?

Advanced Research Question

- Case Study : If X-ray data suggests planar amide geometry but NMR indicates torsional strain:

What reaction mechanisms govern the compound’s participation in nucleophilic additions?

Advanced Research Question

- Mechanistic Pathways :

- Michael Addition : The α,β-unsaturated amide acts as a Michael acceptor. Kinetic studies (e.g., UV-Vis monitoring) reveal nucleophile-dependent regioselectivity .

- Cyano Group Reactivity : DFT studies show the cyano moiety stabilizes transition states via resonance, accelerating thiol or amine additions .

How can thermal stability be assessed for formulation studies?

Advanced Research Question

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for similar compounds).

- DSC : Identify melting points and polymorphic transitions. Pre-formulation stability tests at 40°C/75% RH for 4 weeks assess hygroscopicity .

What strategies enable cocrystal or salt formation to enhance solubility?

Advanced Research Question

- Coformer Selection : Screen carboxylic acids (e.g., succinic acid) or amines using slurry crystallization.

- Hydrogen-Bond Analysis : Apply Etter’s graph-set rules to predict synthons between the amide and coformers .

How can researchers validate proposed biological targets experimentally?

Advanced Research Question

- Pull-Down Assays : Use biotinylated derivatives to isolate target proteins from cell lysates.

- SPR/BLI : Quantify binding kinetics (k/k) and affinity (K) in real-time .

- CRISPR Knockout : Confirm activity loss in target-deficient cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.